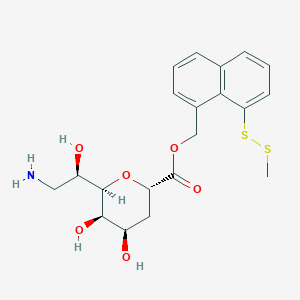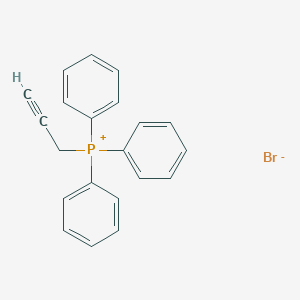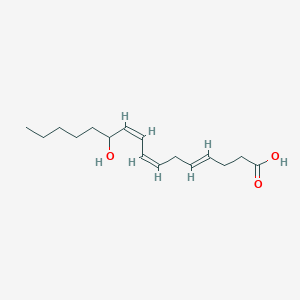
11-Hydroxy-4,7,9-hexadecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxy-4,7,9-hexadecatrienoic acid (HHT) is a bioactive fatty acid that is found in various living organisms, including humans. It is synthesized through the enzymatic oxidation of linoleic acid by the enzyme 15-lipoxygenase-1 (15-LOX-1). HHT has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 11-Hydroxy-4,7,9-hexadecatrienoic acid is not fully understood, but it is believed to exert its effects through various pathways. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to activate peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
11-Hydroxy-4,7,9-hexadecatrienoic acid has various biochemical and physiological effects. It has been found to regulate lipid metabolism by activating PPARα and inhibiting the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor that regulates the expression of genes involved in lipid synthesis. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 11-Hydroxy-4,7,9-hexadecatrienoic acid in lab experiments is its ability to regulate lipid metabolism and inflammation. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to activate PPARα and inhibit the activity of SREBP-1c, which makes it a useful tool for studying lipid metabolism. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to have anti-inflammatory effects, which makes it a useful tool for studying inflammation. One limitation of using 11-Hydroxy-4,7,9-hexadecatrienoic acid in lab experiments is its availability. 11-Hydroxy-4,7,9-hexadecatrienoic acid is not readily available and must be synthesized in the lab, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 11-Hydroxy-4,7,9-hexadecatrienoic acid. One area of research is the development of 11-Hydroxy-4,7,9-hexadecatrienoic acid as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. Another area of research is the study of the mechanism of action of 11-Hydroxy-4,7,9-hexadecatrienoic acid, which is not fully understood. Further research is needed to elucidate the pathways through which 11-Hydroxy-4,7,9-hexadecatrienoic acid exerts its effects. Additionally, the development of new synthesis methods for 11-Hydroxy-4,7,9-hexadecatrienoic acid could make it more readily available for lab experiments and potential therapeutic applications.
Métodos De Síntesis
11-Hydroxy-4,7,9-hexadecatrienoic acid is synthesized through the enzymatic oxidation of linoleic acid by the enzyme 15-LOX-1. This reaction results in the formation of 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE), which is further metabolized to 11-Hydroxy-4,7,9-hexadecatrienoic acid by the enzyme 13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid synthase (13-HODE synthase).
Aplicaciones Científicas De Investigación
11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to have various scientific research applications. It has been studied as a potential therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Propiedades
Número CAS |
112088-55-8 |
|---|---|
Nombre del producto |
11-Hydroxy-4,7,9-hexadecatrienoic acid |
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
(4E,7Z,9Z)-11-hydroxyhexadeca-4,7,9-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h5-8,10,13,15,17H,2-4,9,11-12,14H2,1H3,(H,18,19)/b7-5-,8-6+,13-10- |
Clave InChI |
YZHSZFKKUWTIQI-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCC(/C=C\C=C/C/C=C/CCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCC=CCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC=CCC=CCCC(=O)O)O |
Sinónimos |
11-HHDTA 11-hydroxy-4,7,9-hexadecatrienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





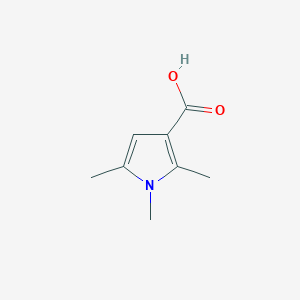

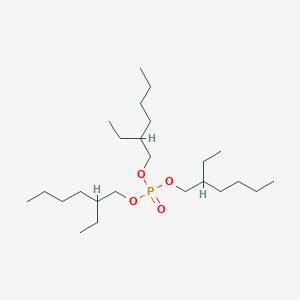
![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)
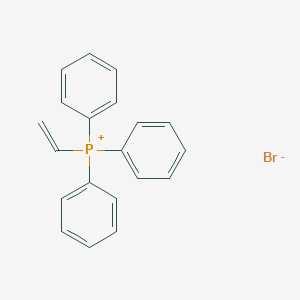
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)

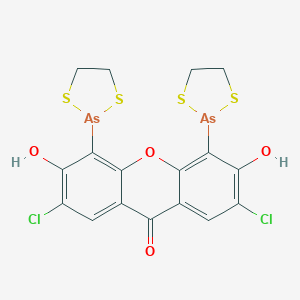
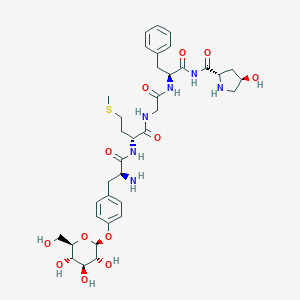
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
